Mass Spectrometry Analysis of 2-(1-ethylpropyl)benzoxazole: A Technical Guide
Mass Spectrometry Analysis of 2-(1-ethylpropyl)benzoxazole: A Technical Guide
Executive Summary
Molecule: 2-(1-ethylpropyl)benzoxazole CAS: 145349-58-2 Formula: C₁₂H₁₅NO Monoisotopic Mass: 189.1154 Da
This guide provides a comprehensive technical framework for the mass spectrometric analysis of 2-(1-ethylpropyl)benzoxazole. As a lipophilic heterocyclic compound featuring a branched alkyl chain at the C2 position, its analysis requires specific ionization strategies to differentiate it from structural isomers. This document details the physicochemical behavior, fragmentation mechanics (EI and ESI), and validated experimental protocols for researchers in medicinal chemistry and drug metabolism.
Part 1: Physicochemical Context & Ionization Strategy
The structural core of 2-(1-ethylpropyl)benzoxazole consists of a benzene ring fused to an oxazole ring, substituted at the 2-position with a pentan-3-yl group (1-ethylpropyl). This structure dictates its mass spectral behavior:
-
Basicity (Proton Affinity): The nitrogen atom in the oxazole ring is the primary site of protonation (
for the conjugate acid of benzoxazole). This makes Electrospray Ionization (ESI+) highly effective. -
Lipophilicity: The bulky 1-ethylpropyl group increases hydrophobicity (
), necessitating the use of C18 reversed-phase chromatography with high organic content for elution. -
Thermal Stability: The aromatic core confers stability, making Electron Ionization (EI) via GC-MS a viable and information-rich alternative for structural confirmation.
Ionization Selection Matrix
| Feature | ESI (+) Mode | EI (70 eV) |
| Primary Ion | ||
| Dominant Mechanism | Even-electron rearrangements, neutral losses. | Odd-electron radical fragmentation, |
| Application | Quantitation (LC-MS/MS), biological matrices. | Structural elucidation, impurity profiling. |
Part 2: Fragmentation Mechanics (The Core)
Understanding the fragmentation is critical for designing Multiple Reaction Monitoring (MRM) transitions and verifying identity.
ESI+ Fragmentation Pathways (CID)
In Collision-Induced Dissociation (CID), the protonated precursor (
-
Pathway A: Alkyl Chain Degradation (McLafferty-type rearrangement) The branched alkyl chain allows for hydride transfer mechanisms. A common loss in ESI for alkyl-substituted heterocycles is the loss of an alkene. However, for a 1-ethylpropyl group, the loss of a propylene or ethylene neutral moiety is energetically accessible, often yielding ions at
162 or 148. -
Pathway B: Ring Cleavage (Retro-Diels-Alder) High collision energies force the opening of the oxazole ring. This typically results in the expulsion of CO (28 Da) or HCN (27 Da), leading to characteristic aromatic fragments (e.g.,
63-65 range).
EI Fragmentation Pathways (GC-MS)
Under 70 eV electron impact, the radical cation (
-
-Cleavage: The bond between the C2-carbon and the alkyl CH group is vulnerable. However, in branched alkanes, the bond within the alkyl chain often breaks.
-
Primary Fragment: Loss of an ethyl radical (
, 29 Da) from the side chain is the most favorable process, generating a stabilized cation at 160 .
-
Visualization of Signaling Pathways
The following diagram illustrates the mechanistic causality between the precursor and its diagnostic fragments.
Caption: CID fragmentation pathways for 2-(1-ethylpropyl)benzoxazole (
Part 3: Analytical Protocol (Methodology)
To ensure reproducibility, the following protocols are designed as self-validating systems. The use of a deuterated internal standard (e.g., Benzoxazole-d4) is recommended if available; otherwise, a structural analog like 2-butylbenzoxazole can suffice.
LC-MS/MS Method (Quantitative)
Rationale: The acidic mobile phase ensures full protonation of the oxazole nitrogen, maximizing sensitivity in ESI+ mode.
| Parameter | Setting / Value |
| Instrument | Triple Quadrupole (QqQ) or Q-TOF |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Loading |
| 1.00 | 5% | Desalting |
| 4.00 | 95% | Elution (Analyte RT ~3.2 min) |
| 5.50 | 95% | Wash |
| 5.60 | 5% | Re-equilibration |[1]
MS Source Settings (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
Gas Flow: 10 L/min
-
MRM Transitions:
-
Quantifier:
(Loss of ethylene side chain) -
Qualifier:
(Ring fragment)
-
GC-MS Method (Structural Confirmation)
Rationale: Used for impurity profiling or when LC-MS matrix effects are prohibitive.
-
Inlet: Splitless, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
Detection: EI Source (70 eV), Scan range 40-300 amu.
Part 4: Analytical Workflow & Data Interpretation
The following workflow describes the logical progression from sample preparation to data validation.
Caption: Step-by-step analytical workflow ensuring data integrity from extraction to detection.
Data Interpretation Guide
When reviewing the spectra, apply the following validation rules:
-
Retention Time Check: The analyte is moderately lipophilic. It should elute after simple benzoxazole but before long-chain analogs (e.g., 2-octylbenzoxazole).
-
Isotopic Pattern: Check the M+1 peak (approx. 13-14% of M) to confirm the carbon count (
). -
Common Interferences: Watch for phthalates (
149) which are ubiquitous in plasticware; they generally do not share the transition.
References
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52286, Benzoxazole, 2-(1-ethylpropyl)-. Retrieved from
-
Borges, L. et al. (2023).[2] Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? Rapid Communications in Mass Spectrometry.[2][3] Retrieved from
-
Cayman Chemical. (2023). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls (Analogous Alkyl Cleavage Patterns). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
